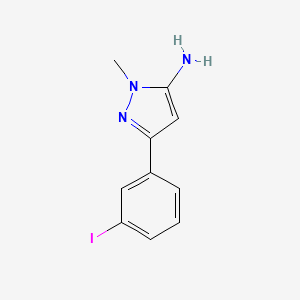![molecular formula C8H9ClN2 B13089110 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine CAS No. 1256784-27-6](/img/structure/B13089110.png)
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyrimidine ring
Méthodes De Préparation
The synthesis of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine typically involves the chlorination of 6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine. One common method includes the reaction of 2-amino-6-methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one with phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds with the substitution of the amino group by a chlorine atom, yielding the desired product.
Analyse Des Réactions Chimiques
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of derivatives with different functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro or tetrahydro derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like hydrogen peroxide (H2O2).
Applications De Recherche Scientifique
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused ring system play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine: This compound has a similar structure but differs in the position of the methyl group.
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine: This compound features a thieno ring instead of a cyclopentane ring, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
1256784-27-6 |
|---|---|
Formule moléculaire |
C8H9ClN2 |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C8H9ClN2/c1-5-2-6-7(3-5)10-4-11-8(6)9/h4-5H,2-3H2,1H3 |
Clé InChI |
TXQJBTKTHRIGNM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C1)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


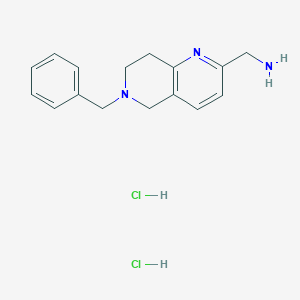
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
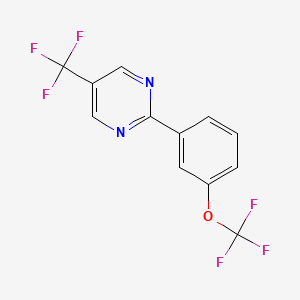

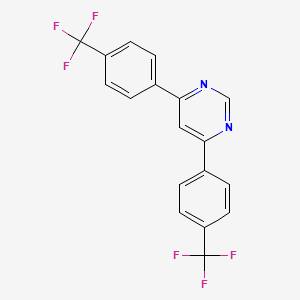
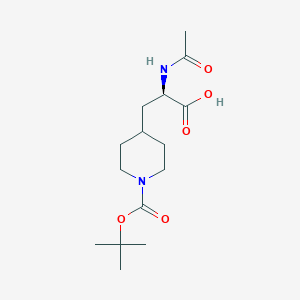

![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
![4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine](/img/structure/B13089082.png)
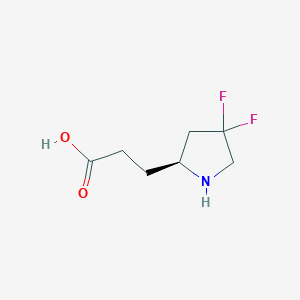

![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate](/img/structure/B13089101.png)

